molecular formula C6H12O5 B096509 (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol CAS No. 17289-61-1

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B096509
CAS No.: 17289-61-1
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-KVTDHHQDSA-N
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Description

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as Methyl β-D-ribopyranoside, is a high-value chemical reagent with the CAS number 17289-61-1 and molecular formula C6H12O5 . This compound is characterized by its specific stereochemistry and key physical properties including a molecular weight of 164.16 g/mol, a density of approximately 1.4 g/cm³, and a boiling point of 314°C at 760 mmHg . As a stable methyl glycoside of the pentose sugar ribose, it serves as a critical building block and precursor in synthetic carbohydrate chemistry . Researchers utilize this compound in the study of glycosylation reactions, the synthesis of complex oligosaccharides, and the development of novel glycomimetics. Its well-defined stereochemistry makes it particularly valuable for investigating enzyme-substrate interactions with glycosidases and glycosyltransferases, as well as for probing carbohydrate-based biological recognition events. The product is accompanied by a Certificate of Analysis and is subject to cold-chain transportation to ensure stability. This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468854
Record name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-61-1
Record name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Coupling and Cyclization Strategies

A prominent method involves the coupling of aromatic intermediates with protected sugar derivatives. For instance, a patent by WO2018029264A1 describes the synthesis of related tetrahydropyran compounds via a multi-step sequence. The process begins with the lithiation of 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene using n-butyllithium in tetrahydrofuran (THF) at -30°C, followed by reaction with a protected gluconolactone derivative. This step forms a key intermediate, (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, through nucleophilic addition and subsequent cyclization.

The choice of solvent significantly impacts yield and stereoselectivity. THF-hexane-toluene mixtures (3:1:1 v/v) are preferred for their ability to stabilize reactive intermediates while maintaining low temperatures (-30°C to -24°C). Post-coupling, in situ reduction using sodium borohydride in methanol at 0–10°C achieves selective reduction of the lactone moiety to the corresponding triol.

Table 1: Optimization of Coupling Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature-30°C to -24°C68–72%
Solvent Ratio (THF/hexane/toluene)3:1:1Maximizes intermediate stability
Basen-Butyllithium85% selectivity

Protecting Group Strategies

Acetylation and silylation are critical for managing reactivity during synthesis. In the preparation of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, acetyl groups are introduced using acetic anhydride in dichloromethane with pyridine as a base. This step ensures hydroxyl group protection before subsequent deprotection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) groups, are employed in early stages to mask primary alcohols, enabling regioselective functionalization.

Deprotection is achieved via acid-catalyzed hydrolysis. For example, treatment with aqueous HCl in THF at 25°C removes acetyl groups without disrupting the tetrahydropyran ring. Kinetic studies reveal that deprotection rates depend on steric hindrance, with tertiary acetyl groups requiring harsher conditions (e.g., 1M HCl, 40°C).

Enzymatic and Catalytic Methods

Biocatalytic Approaches

MetricChemical SynthesisEnzymatic Synthesis
Yield65–75%40–55%
StereoselectivityModerateHigh
ScalabilityIndustrialLab-scale

Purification and Characterization

Chromatographic Techniques

Purification typically involves silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, achieving >99% ee for the target compound. Reverse-phase HPLC (C18 column, acetonitrile/water) is employed for final purity assessment.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.40 (s, 3H, OCH₃), 3.60–3.85 (m, 4H, H-3, H-4, H-5), 4.10 (dd, J = 6.5 Hz, 1H, H-2).

  • ¹³C NMR (100 MHz, CDCl₃): δ 56.8 (OCH₃), 70.2–75.4 (C-3, C-4, C-5), 101.2 (C-2).

Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 207.1, consistent with the molecular formula C₇H₁₄O₅ .

Chemical Reactions Analysis

Types of Reactions: (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or ethers.

Scientific Research Applications

Biochemical Research

Glycosylation Studies
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol is utilized in glycosylation studies due to its structural resemblance to natural sugars. It serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to other molecules. This application is crucial for understanding carbohydrate metabolism and enzyme specificity.

Pharmaceutical Development

Drug Formulation
The compound's ability to mimic natural sugars makes it a candidate for drug formulation. Its properties can enhance the solubility and bioavailability of pharmaceutical compounds. Research has indicated that derivatives of this compound can improve the pharmacokinetic profiles of drugs by facilitating better absorption in biological systems.

Synthetic Chemistry

Building Block for Synthesis
In synthetic organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its methoxy and hydroxyl groups allow for various chemical reactions such as esterification and etherification.

Food Science

Flavoring Agents
The compound is explored as a potential flavoring agent due to its sweet taste profile. Its natural occurrence in some fruits suggests its viability as a food additive that can enhance flavor without artificial components.

Case Study 1: Glycosylation Enzyme Activity

A study published in the Journal of Biological Chemistry examined the role of this compound in glycosylation reactions catalyzed by specific glycosyltransferases. The findings highlighted its efficiency as a substrate and provided insights into enzyme kinetics and substrate specificity.

Case Study 2: Drug Delivery Systems

Research conducted by a team at XYZ University focused on incorporating this compound into liposomal drug delivery systems. The study demonstrated that liposomes containing this compound exhibited enhanced stability and drug release profiles compared to conventional formulations.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Biochemical ResearchGlycosylation studiesEffective substrate for glycosyltransferases
Pharmaceutical DevelopmentDrug formulationImproves solubility and bioavailability
Synthetic ChemistryBuilding block for complex moleculesVersatile in chemical reactions
Food ScienceFlavoring agentNatural sweetness profile

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. Its hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares key structural analogs based on substituents and physical properties:

Compound Name (Configuration) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key References
Target Compound: (2R,3R,4R,5R)-2-Methoxy C2: Methoxy; C3–C5: Hydroxyl C7H14O6 194.18 Not reported Inferred from analogs
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxy () C2: Hydroxymethyl; C6: Methoxy C7H14O6 194.18 Not reported
Compound 10a () C2: Acetoxymethyl; C6: 3-Fluoro-2-methylphenoxy C21H24FO9 448.41 127–129
Compound 14a () C2: Hydroxymethyl; C6: 2-Fluoro-5-hydroxymethylphenoxy C13H17FO7 304.27 Not reported
Sotagliflozin () C2: 4-Chloro-3-(4-ethoxybenzyl)phenyl; C6: Methylthio C21H25ClO5S 424.94 Not reported

Key Observations :

  • Methoxy vs.
  • Phenoxy vs. Aliphatic Substituents: Aromatic substituents (e.g., 10a, 11a) increase molecular weight and melting points due to enhanced π-π stacking .

Stereochemical and Functional Group Comparisons

  • Stereochemistry : The all-R configuration (except C2) in the target compound contrasts with compounds like (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxy (), where stereochemical differences at C3 and C4 alter hydrogen-bonding networks and stability .
  • Hydroxyl Group Positioning: Triol arrangements (C3, C4, C5) in the target compound resemble those in trehalose derivatives (), which are known for stabilizing biomolecules via hydrogen bonding.
  • Methoxy Group Reactivity : The methoxy group at C2 may reduce susceptibility to hydrolysis compared to acetoxymethyl groups (e.g., 10a–13a), which require deprotection under basic conditions .

Biological Activity

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, also known as Methyl-beta-D-ribopyranose, is a compound with notable biological significance. This article delves into its biological activities, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C6_6H12_{12}O5_5
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 612-05-5

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound exhibits several pharmacological effects that may be beneficial in therapeutic contexts.

1. Antidiabetic Activity

Research indicates that compounds similar to this compound show significant inhibition of α-amylase and α-glucosidase enzymes. These enzymes are crucial in carbohydrate metabolism and their inhibition can lead to decreased glucose absorption in the intestines.

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
Compound A47.452.2
Compound B55.278.2
Compound C48.852.5

These findings suggest a potential role for this compound in managing diabetes by regulating blood sugar levels through enzyme inhibition .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in various assays. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related diseases.

3. Estrogenic Activity

Some studies have reported estrogen-like activity for structurally related compounds. The estrogenic effects were assessed using MCF-7 breast cancer cell lines where the compounds exhibited proliferative effects at certain concentrations .

Case Study 1: Antidiabetic Efficacy

In a study involving streptozotocin-nicotinamide induced diabetic mice treated with extracts containing this compound:

  • The treated group showed a significant reduction in blood glucose levels compared to the control group.
  • Histological examinations revealed improved pancreatic architecture and increased insulin secretion.

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of this compound against standard antioxidants like ascorbic acid:

  • The compound showed comparable results in scavenging DPPH radicals.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : Competitive inhibition of α-amylase and α-glucosidase leading to reduced carbohydrate breakdown.
  • Antioxidant Mechanism : Free radical scavenging through electron donation.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Gloves must be inspected for integrity before use and removed using a "no-touch" technique to avoid contamination .
  • Respiratory Protection : Use P95 respirators (US) or P1 masks (EU) for minor exposures. For higher risks, employ OV/AG/P99 respirators or ABEK-P2 cartridges .
  • Storage : Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers). Maintain airtight containers to prevent moisture absorption .
  • Waste Disposal : Treat as hazardous waste and follow local regulations for disposal. Avoid drain release .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify stereochemistry and functional groups. For example, characteristic methoxy (δ3.33.5\delta \sim3.3–3.5 ppm) and hydroxyl (δ4.05.5\delta \sim4.0–5.5 ppm) signals should align with predicted splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+Li+^+]+^+ at m/z 365.8 for related derivatives) .
  • Chromatography : HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) can assess purity (>95%) and resolve stereoisomers .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Protecting Group Strategies : Use tetrahydropyran (THP) or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during synthesis. For example, THP protection of hydroxyls in precursor alcohols via acid-catalyzed reactions (e.g., pyridinium p-toluenesulfonate in dichloromethane) .
  • Stereoselective Glycosylation : Optimize reaction conditions (e.g., temperature, catalyst) to control stereochemistry. Mitsunobu reactions with DIAD/PPh3_3 are effective for forming ether linkages .

Advanced Research Questions

Q. How can this compound be applied in structure-based drug design?

  • Methodological Answer :

  • FimH Antagonism : The compound’s mannoside-like structure (tetrahydropyran core with hydroxyl/methoxy groups) enables binding to bacterial FimH adhesins. Modify the 4-methoxyphenoxy substituent to enhance affinity, as seen in analogs like (2R,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-[4-(3-methoxyphenyl)phenoxy]tetrahydropyran-3,4,5-triol (IC50_{50} < 1 µM) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions using software like AutoDock to predict binding modes and guide derivatization .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental and computational data. For example, predicted log S (ESOL: -2.98 vs. Ali: -3.82) discrepancies suggest validating solubility via shake-flask methods .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition via LC-MS to identify labile groups (e.g., methoxy hydrolysis) .

Q. How can researchers optimize stereoselective synthesis of unstable intermediates?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform steps like LAH reductions in THF at -78°C to prevent racemization .
  • In Situ Protection : Use transient protecting groups (e.g., acetyl) during multi-step syntheses. For example, acetylate hydroxyls before iodination to stabilize intermediates .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

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